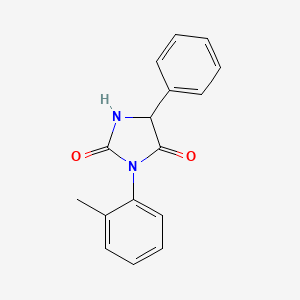

3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-7-5-6-10-13(11)18-15(19)14(17-16(18)20)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPKDBZEDVGWIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(NC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616781 | |

| Record name | 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51027-23-7 | |

| Record name | 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Methylphenyl 5 Phenylimidazolidine 2,4 Dione

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione reveals several strategic disconnections to identify potential starting materials. The core imidazolidine-2,4-dione (hydantoin) ring can be conceptually broken down into simpler precursors. The primary disconnections involve the bonds formed during the cyclization process. Key retrosynthetic pathways point towards precursors such as α-amino acids or their derivatives, ureas, and isocyanates, which can be combined through various reaction sequences to construct the target molecule.

Precursor Design and Selection for the Imidazolidine-2,4-dione Ring Formation

The design and selection of precursors are critical for an efficient synthesis of this compound. Based on the retrosynthetic analysis, the logical precursors include:

For the C5-phenyl group: Phenylglycine or its derivatives provide the necessary stereocenter and the phenyl substituent at the 5-position.

For the N3-(2-methylphenyl) group: 2-Methylphenyl isocyanate or a corresponding urea (B33335) derivative is a common choice to introduce the substituted aryl group at the N-3 position.

For the imidazolidine-2,4-dione core: The carbonyl groups can be derived from various sources, including phosgene (B1210022) derivatives, carbon dioxide, or the urea moiety itself.

The selection of specific precursors is often guided by factors such as commercial availability, cost, and the desired reaction pathway to be employed.

Direct Synthesis Approaches to this compound

Several direct synthetic approaches have been developed for the construction of 3,5-disubstituted hydantoins like the target compound. These methods often involve a one-pot or a streamlined multi-step process.

Cyclization Reactions Utilizing Amide-Based Precursors

A common and effective method for synthesizing 3,5-disubstituted hydantoins involves the cyclization of ureido derivatives. organic-chemistry.org These amide-based precursors can be prepared by reacting an α-amino acid ester hydrochloride with a carbamate. organic-chemistry.org The subsequent cyclization under basic conditions yields the desired hydantoin (B18101). organic-chemistry.org This approach is advantageous as it often avoids the use of hazardous reagents like isocyanates. organic-chemistry.org Another strategy involves the base-induced cyclization of N-(1-benzotriazolecarbonyl)-amino acid amides. semanticscholar.org

A general representation of this synthetic approach is outlined below:

| Reactant 1 | Reactant 2 | Intermediate | Product | Conditions |

| α-Amino methyl ester hydrochloride | Carbamate | Ureido derivative | 3,5-disubstituted hydantoin | Basic conditions |

Condensation Reactions Involving Urea Derivatives

Condensation reactions involving urea derivatives are a cornerstone in the synthesis of hydantoins. A well-established method involves the reaction of an α-amino acid with an isocyanate, such as phenyl isocyanate, to form an N-carbamoyl-amino acid intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the 3-substituted-5-substituted-imidazolidine-2,4-dione. nih.gov For the synthesis of this compound, C-phenylglycine would be reacted with 2-methylphenyl isocyanate. nih.gov

Microwave-assisted condensation of arylglyoxals with ureas has also been reported as a rapid and efficient method for synthesizing 1,5-disubstituted hydantoins. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| C-phenylglycine | 2-Methylphenyl isocyanate | This compound | Acid hydrolysis |

| Phenylglyoxal (B86788) | N-(2-Methylphenyl)urea | This compound | Polyphosphoric ester (PPE), Microwave |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like 3,5-disubstituted hydantoins from simple starting materials in a single step. mdpi.com The Bucherer-Bergs reaction, a classic MCR, can be adapted to produce substituted hydantoins. nih.gov More contemporary MCRs, such as the Ugi reaction followed by a cyclization step, provide a versatile platform for generating libraries of hydantoin derivatives. nih.gov A three-component reaction of an amine, an aldehyde, and a pyruvate (B1213749) derivative has also been reported for the synthesis of hydantoin derivatives. mdpi.com

The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is another powerful tool for the synthesis of related heterocyclic structures and can be conceptually applied to hydantoin synthesis. rug.nl

Stepwise Synthetic Routes for Substituted Imidazolidine-2,4-diones Applicable to the Target Compound

In addition to direct approaches, stepwise synthetic routes provide greater control over the introduction of substituents on the imidazolidine-2,4-dione ring. These routes typically involve the initial formation of a 5-substituted hydantoin, followed by N-alkylation or N-arylation.

For instance, 5-phenylhydantoin (B13835) can be synthesized first and then subsequently reacted with a 2-methylphenylating agent to introduce the desired substituent at the N-3 position. Copper-catalyzed N-arylation of hydantoins with aryl boronic acids is an effective method for this transformation. organic-chemistry.org This stepwise approach allows for the synthesis of a variety of N-3 substituted hydantoins from a common intermediate.

A representative stepwise synthesis is depicted in the following table:

| Step | Reactant 1 | Reactant 2 | Product | Reagents/Conditions |

| 1 | Benzaldehyde, Sodium Cyanide | Ammonium (B1175870) Carbonate | 5-Phenylhydantoin | Bucherer-Bergs Reaction |

| 2 | 5-Phenylhydantoin | 2-Methylphenylboronic acid | This compound | Copper acetate, Base |

Green Chemistry Principles in the Synthesis of Imidazolidine-2,4-diones

The adoption of greener methodologies in the synthesis of imidazolidine-2,4-diones offers significant advantages over traditional methods, which often involve hazardous solvents, high temperatures, and long reaction times. tandfonline.comresearchgate.net Green approaches not only mitigate environmental and economic concerns but also frequently lead to improved yields, shorter reaction times, and simplified purification processes. researchgate.net

Application of Solvent-Free Conditions

Solvent-free synthesis represents a cornerstone of green chemistry, eliminating the need for volatile and often toxic organic solvents. For the synthesis of imidazolidine-2,4-diones (also known as hydantoins), this is typically achieved through mechanochemistry, where reactants are ground together at room temperature. tandfonline.comtandfonline.com This technique has been successfully employed for the preparation of various 5,5-disubstituted hydantoins. tandfonline.com

In a typical solvent-free procedure, a 1,2-diketo compound (like benzil (B1666583), a precursor for a 5,5-diphenyl substituted hydantoin) is ground in a mortar and pestle with urea and a base such as sodium hydroxide. tandfonline.com The reaction mixture becomes sticky as the reaction progresses, and upon completion, the product is isolated by adding water and acidifying the filtrate to precipitate the hydantoin. tandfonline.comtandfonline.com This method avoids the use of harmful organic solvents and often results in moderate to excellent yields with significantly reduced energy consumption and simplified work-up. tandfonline.comresearchgate.net

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Hydantoin Derivatives

| Parameter | Solvent-Free Method | Conventional Method |

|---|---|---|

| Solvent | None | DMF, DMSO, Ethanol |

| Energy | Manual Grinding (Room Temp) | Conventional Heating |

| Reaction Time | Minutes to Hours | Hours to Days |

| Yield | Moderate to Excellent | Variable |

| Work-up | Simple filtration and acidification | Complex extraction/purification |

| Environmental Impact | Low | High |

This table presents a generalized comparison based on literature describing green chemistry approaches to hydantoin synthesis.

Microwave and Ultrasound Irradiation Techniques

Alternative energy sources like microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools in green organic synthesis, accelerating reaction rates and often improving yields. mdpi.comnih.gov These techniques have been effectively applied to the synthesis of various heterocyclic compounds, including imidazolidine (B613845) derivatives. mdpi.comresearchgate.net

Microwave-assisted synthesis, in particular, has been utilized for preparing 1,5-disubstituted and other hydantoin derivatives. organic-chemistry.org In one example, the condensation of arylglyoxals with phenylurea was achieved under solvent-free conditions using polyphosphoric ester as a mediator, promoted by microwave irradiation. organic-chemistry.org This approach simplifies the workup to a treatment with ice-cold water. organic-chemistry.org The efficient heating provided by microwaves can dramatically reduce reaction times from hours to mere minutes compared to conventional heating methods. orientjchem.orgnih.gov

Ultrasound irradiation promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance chemical reactivity. nih.gov This sonochemical method has been used to synthesize a variety of imidazole-based compounds, leading to higher yields and significantly shorter reaction times compared to traditional reflux conditions. nih.gov For instance, ultrasound-assisted syntheses have been shown to increase yields by approximately 10% while reducing reaction times by as much as two-thirds. nih.gov

Table 2: Effect of Microwave and Ultrasound on Imidazolidine Synthesis

| Technique | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Microwave Irradiation | 2-15 minutes | Good to Excellent | Rapid heating, reduced side reactions, high yields. orientjchem.orgrasayanjournal.co.in |

| Ultrasound Irradiation | 15-45 minutes | Good to Excellent | Enhanced reaction rates, improved yields, milder conditions. nih.gov |

| Conventional Heating | 2-24 hours | Variable | Established methodology |

Data in this table is illustrative of the general advantages reported for these techniques in the synthesis of related heterocyclic compounds.

Utilization of Recyclable Catalysts and Environmentally Benign Media

The third pillar of green synthesis for imidazolidine-2,4-diones involves the use of recyclable catalysts and environmentally safe reaction media, such as water or polyethylene (B3416737) glycol (PEG). bepls.combme.hu This strategy minimizes waste by allowing the catalyst to be recovered and reused, and it replaces hazardous organic solvents with safer alternatives.

Water, as a green solvent, has been employed in the synthesis of 5,5-diphenylimidazolidine-2,4-dione (phenytoin), a structurally related compound. bepls.com The use of water avoids the costs and difficulties associated with removing organic solvents. bepls.com Similarly, PEG-400 has been used as a sustainable reaction medium for the one-pot synthesis of other complex hydantoin derivatives, facilitated by recyclable catalysts like bleaching earth clay. bme.hu

Elucidation of Reaction Mechanisms in the Formation of 3 2 Methylphenyl 5 Phenylimidazolidine 2,4 Dione

Mechanistic Pathways of Key Ring-Forming Reactions

The construction of the 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione ring system is typically accomplished via one of several key synthetic strategies, each with a distinct mechanistic pathway. The most relevant of these include the Urech hydantoin (B18101) synthesis (and its variations) and multicomponent reactions like the Ugi reaction followed by cyclization. nih.govresearchgate.net These methods are particularly well-suited for producing asymmetrically substituted hydantoins.

| Reaction Pathway | Key Reactants | Primary Intermediate | Key Mechanistic Steps |

| Urech Synthesis Variant | Phenylglycine, 2-Methylphenyl isocyanate | N-(2-Methylphenylcarbamoyl)-phenylglycine | Nucleophilic addition, Intramolecular cyclization-dehydration |

| Ugi/Cyclization | Benzaldehyde, 2-Methylaniline, Isocyanide, Carboxylic Acid | α-Acylamino amide (Ugi adduct) | Imine formation, Nucleophilic additions, Mumm rearrangement, Base-induced cyclization |

| Bucherer-Bergs Variant | Benzaldehyde, 2-Methylaniline, Cyanide, Carbonate | α-(2-Methylanilino)phenylacetonitrile | Imine formation, Strecker synthesis, Carboxylation, Cyclization-rearrangement |

Nucleophilic Additions and Cyclization Sequences

A highly effective and direct route for the synthesis of N-3 and C-5 substituted hydantoins is the reaction of an α-amino acid with an isocyanate, a variant of the Urech hydantoin synthesis. nih.govwikipedia.orgresearchgate.net In the context of this compound, this pathway commences with the α-amino acid phenylglycine and 2-methylphenyl isocyanate.

The mechanism proceeds in two principal steps:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the amino group of phenylglycine on the electrophilic carbonyl carbon of 2-methylphenyl isocyanate. This step forms a key ureido acid intermediate, N-(2-Methylphenylcarbamoyl)-phenylglycine. This reaction is typically rapid.

Cyclization-Dehydration: The ureido acid intermediate then undergoes an intramolecular cyclization. Under acidic conditions (e.g., heating with hydrochloric acid), the carboxylic acid is protonated, activating the carbonyl group toward nucleophilic attack by the distal nitrogen of the urea (B33335) moiety. researchgate.net This ring-closure forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the final, stable this compound ring.

Another prominent pathway involves a two-step sequence starting with an Ugi four-component reaction (Ugi-4CR). researchgate.netresearchgate.netwikipedia.org This method begins with benzaldehyde, 2-methylaniline, a carboxylic acid, and an isocyanide. The initial Ugi reaction forms an α-acylamino amide adduct. This intermediate is then subjected to a base-induced cyclization, where the deprotonated amide nitrogen acts as a nucleophile, attacking a nearby carbonyl group to form the hydantoin ring. researchgate.netmdpi.com This approach offers significant flexibility in introducing diverse substituents.

Rearrangement Reactions (e.g., Benzilic Acid Rearrangement Analogs)

While not the primary route for 5-monosubstituted hydantoins like the target compound, rearrangement reactions are mechanistically significant in the broader context of hydantoin synthesis, particularly in the Biltz synthesis of 5,5-disubstituted hydantoins. stackexchange.comacs.org The classic example is the synthesis of Phenytoin (5,5-diphenylhydantoin) from benzil (B1666583) and urea.

The mechanism of this transformation is analogous to the benzilic acid rearrangement: wikipedia.org

Condensation: The reaction begins with the base-catalyzed condensation of urea with one of the carbonyl groups of benzil, forming a dihydroxy-imidazolidinone intermediate. stackexchange.com

Rearrangement: This intermediate, under the influence of a base, undergoes a 1,2-anionic rearrangement. A phenyl group migrates from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. acs.org This step is mechanistically similar to the key step in the pinacol (B44631) rearrangement.

Tautomerization & Dehydration: The rearranged intermediate then tautomerizes and dehydrates to yield the stable 5,5-diphenylhydantoin aromatic ring system.

This type of rearrangement highlights a powerful, albeit less direct, mechanistic principle in the formation of certain hydantoin structures. For this compound, a direct synthetic analog would be less common, as the starting materials would differ significantly (e.g., phenylglyoxal (B86788) and N-(2-methylphenyl)urea), and the driving force for rearrangement is altered.

Identification and Characterization of Reaction Intermediates

The validation of the proposed mechanistic pathways relies heavily on the detection, isolation, and characterization of key reaction intermediates. For the synthesis of this compound via the Urech-type pathway, the most crucial intermediate is the open-chain ureido acid, N-(2-Methylphenylcarbamoyl)-phenylglycine. nih.gov

This intermediate can often be isolated by conducting the initial addition reaction under mild conditions without the subsequent addition of acid or heat required for cyclization. Its structure can then be unequivocally confirmed using a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the protons of the phenyl, 2-methylphenyl, and amino acid backbone moieties, as well as characteristic signals for the amide (NH) protons. ¹³C NMR would confirm the presence of carbonyl carbons for the urea and carboxylic acid groups, in addition to the aromatic and aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum of the intermediate would display characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching for both the urea (approx. 1650 cm⁻¹) and carboxylic acid (approx. 1710 cm⁻¹) functionalities, and the C-N stretching bands.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the intermediate, confirming its elemental composition.

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ (ppm) | ~9.8 (s, 1H, COOH), ~8.5 (d, 1H, NH), ~7.2-7.8 (m, 9H, Ar-H), ~6.5 (d, 1H, NH), ~5.4 (d, 1H, α-CH), ~2.2 (s, 3H, Ar-CH₃) |

| Key signals indicating the open-chain structure include the distinct carboxylic acid proton (COOH) and two separate amide protons (NH). | ||

| The α-proton (α-CH) signal confirms the integrity of the amino acid backbone prior to cyclization. | ||

| The presence of aromatic and methyl signals corresponds to the phenyl and 2-methylphenyl substituents. | ||

| ¹³C NMR (DMSO-d₆) | δ (ppm) | ~173 (C=O, acid), ~155 (C=O, urea), ~125-140 (Ar-C), ~58 (α-C), ~18 (CH₃) |

| Two distinct carbonyl signals confirm the presence of both the carboxylic acid and urea groups. | ||

| The chemical shifts of the aromatic, alpha-carbon, and methyl carbons align with the proposed structure. | ||

| IR (KBr) | ν (cm⁻¹) | ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1710 (C=O stretch, acid), ~1650 (C=O stretch, urea) |

| The presence of a broad O-H band and two distinct C=O bands are hallmark features of a ureido acid intermediate. |

Similarly, for multicomponent reactions, intermediates such as α-aminonitriles in the Bucherer-Bergs pathway or the bis-amide adducts from the Ugi reaction can sometimes be isolated or detected in situ, providing direct evidence for the proposed sequence of events. alfa-chemistry.comwikipedia.orgorganic-chemistry.org

Kinetic Studies and Rate-Determining Steps in Synthetic Processes

Step 1 (Fast): R-NH₂ + R'-NCO → R-NH-CO-NH-R'

Step 2 (Slow): R-NH-CO-NH-R' --(H⁺, Δ)--> Hydantoin + H₂O

Generally, the initial nucleophilic addition of the amino acid to the isocyanate is very fast. The subsequent acid-catalyzed cyclization is typically the slower, rate-determining step. rsc.org This is because the cyclization involves the formation of a less-favorable five-membered ring and requires overcoming the activation energy for dehydration.

Rate = k[Ureido Acid][H⁺]

This indicates that the protonation of the carboxylic acid is a key step in the rate-determining cyclization process.

| Experiment | Initial [Ureido Acid] (M) | Initial [HCl] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.5 | 2.0 x 10⁻⁵ |

| 2 | 0.2 | 0.5 | 4.0 x 10⁻⁵ |

| 3 | 0.1 | 1.0 | 4.0 x 10⁻⁵ |

Derivatization and Functionalization Strategies for the 3 2 Methylphenyl 5 Phenylimidazolidine 2,4 Dione Scaffold

Regioselective Substitution at Nitrogen Atoms (N-1, N-3)

The hydantoin (B18101) ring possesses two nitrogen atoms, N-1 and N-3, which can be selectively functionalized. The acidity of the N-1 proton is enhanced by the adjacent C-5 arylmethylene group, making it amenable to substitution. thieme-connect.de This allows for the introduction of various alkyl or aryl groups. Common strategies for N-alkylation include reactions with alkyl halides in the presence of a base. For instance, two-phase alkylations in acetone (B3395972) with a catalytic amount of a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA) have been successfully employed for N-substitution of hydantoin rings. mdpi.com

The substitution pattern at N-1 and N-3 significantly influences the molecule's properties. For example, in the development of selective androgen receptor modulators, modifications at both N-1 and N-3 of a diarylhydantoin scaffold were crucial for achieving potent and selective activity. nih.gov The choice of reaction conditions can dictate the regioselectivity of the substitution. While alkylation of hydantoins typically occurs at the nitrogen atoms, the corresponding reaction in thiohydantoins can be kinetically controlled to produce the less stable S-alkylated products. thieme-connect.de

| Reagent/Condition | Position of Substitution | Reference |

| Alkyl Halide, K2CO3, TEBA | N-1 or N-3 | mdpi.com |

| Dimethyl Sulfate | N-1 or N-3 | thieme-connect.de |

| Diazomethane | N-1 or N-3 | thieme-connect.de |

Functionalization at Carbon Atoms (C-5) and Peripheral Aromatic Rings

The C-5 position of the hydantoin ring is a key site for introducing structural diversity. Behaving as a reactive methylene (B1212753) group, it is well-suited for base-catalyzed Knoevenagel condensation reactions with various aldehydes, leading to the formation of 5-alkylidenehydantoins. thieme-connect.de This reaction proceeds more readily in 2-thiohydantoins compared to their oxygen analogs. thieme-connect.de

Furthermore, the peripheral aromatic rings—the 2-methylphenyl group at N-3 and the phenyl group at C-5—offer additional opportunities for functionalization. Standard electrophilic aromatic substitution reactions can be employed to introduce a wide range of substituents, such as nitro, halogen, or alkyl groups, onto these rings. These modifications can profoundly impact the molecule's electronic properties, steric profile, and potential for hydrogen bonding, all of which are critical for biological activity. For example, the introduction of different substituents on the aryl rings of 1,5-diarylhydantoins was a key strategy in the synthesis of potential COX-2 inhibitors. researchgate.net

| Reaction Type | Position of Functionalization | Example Reagents |

| Knoevenagel Condensation | C-5 | Aromatic aldehydes, base |

| Electrophilic Aromatic Substitution | Peripheral Aromatic Rings | Nitrating agents, Halogenating agents |

Synthesis of Spiro and Fused Derivatives

Creating more complex, three-dimensional structures from the 3-(2-methylphenyl)-5-phenylimidazolidine-2,4-dione scaffold can be achieved through the synthesis of spiro and fused derivatives. Spirohydantoins, where the C-5 carbon is part of another ring system, are a pharmacologically important class of compounds. researchgate.net An efficient method for synthesizing such compounds is through [3+2]-dipolar cycloaddition reactions of nitrile oxides with 5-iminohydantoins. beilstein-journals.org This approach allows for the creation of novel spiro-compounds containing both hydantoin and 1,2,4-oxadiazoline rings. beilstein-journals.org

The reactivity of exocyclic double bonds at the C-5 position can also be exploited. For instance, 1,3-dipolar cycloaddition of nitrile imines to 5-methylidene-2-thiohydantoin derivatives has been shown to yield spiroadducts, although side reactions such as polymerization can occur in the presence of a base. acs.org Fused hydantoin systems can also be conceptualized, potentially through intramolecular cyclization reactions involving substituents on the N-1 or C-5 positions.

Introduction of Heteroatoms (e.g., Sulfur via Thioxo-analogs)

The replacement of one or both carbonyl oxygens of the hydantoin ring with sulfur atoms leads to the formation of thiohydantoins and dithiohydantoins, respectively. jchemrev.comcdnsciencepub.com These sulfur analogs often exhibit distinct chemical and biological properties compared to their oxygen counterparts. jchemrev.com 2-Thiohydantoins are the most common and can be synthesized through various methods, including the reaction of α-amino acids with isothiocyanates or thiourea. jchemrev.comresearchgate.netnih.gov

The conversion of a hydantoin to a thiohydantoin can be achieved using thionating agents like Lawesson's reagent. This transformation introduces a thiocarbonyl group, which can alter the electronic distribution within the ring and provide a new site for further chemical modification, such as S-alkylation. thieme-connect.de The presence of the thiocarbonyl group also influences the reactivity of other positions on the ring; for example, Knoevenagel condensation at C-5 is more facile in 2-thiohydantoins. thieme-connect.de

| Analog | Position of Sulfur | Synthetic Precursors |

| 2-Thiohydantoin | C-2 | α-amino acid and isothiocyanate/thiourea |

| 4-Thiohydantoin | C-4 | N/A |

| 2,4-Dithiohydantoin | C-2 and C-4 | N/A |

Exploration of Chemical Space Through Analogue Synthesis

A systematic exploration of the chemical space around the this compound scaffold is essential for establishing structure-activity relationships (SAR). By synthesizing a library of analogues with diverse substitutions at the N-1, C-5, and peripheral aromatic ring positions, researchers can identify key structural features that govern biological activity.

For example, a study on diarylhydantoins as selective androgen receptor modulators involved synthesizing a series of compounds with variations at the N-1 and N-3 positions and on the aryl rings to optimize potency and selectivity. acs.org Similarly, the synthesis of hybrid molecules, where the hydantoin scaffold is combined with other pharmacophoric groups, represents another avenue for exploring chemical space. thieme-connect.de This combinatorial approach, coupled with biological screening, allows for the identification of lead compounds with improved therapeutic potential. The development of efficient one-pot synthesis methods can greatly facilitate the generation of such analogue libraries. researchgate.net

Advanced Spectroscopic and Analytical Elucidation of 3 2 Methylphenyl 5 Phenylimidazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both one- and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione can be determined.

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of each proton in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl and 2-methylphenyl (o-tolyl) groups, the methine proton at the 5-position of the imidazolidine (B613845) ring, and the methyl protons of the tolyl substituent. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm), with their multiplicity depending on the substitution pattern and coupling with neighboring protons. The methine proton at C5 is expected to appear as a singlet, and the methyl protons of the tolyl group would also produce a singlet in the upfield region.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic Protons (Phenyl & 2-Methylphenyl) |

| Data not available | Data not available | Data not available | C5-H (Methine) |

| Data not available | Data not available | Data not available | N-H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. The spectrum of this compound would display signals for the carbonyl carbons of the imidazolidine-2,4-dione ring, the aromatic carbons of the phenyl and 2-methylphenyl groups, the methine carbon at the 5-position, and the methyl carbon. The carbonyl carbons are characteristically found at the most downfield chemical shifts (δ 150-180 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range, while the aliphatic methine and methyl carbons would appear at higher field.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | C=O (Carbonyls) |

| Data not available | Aromatic Carbons |

| Data not available | C5 (Methine) |

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign protons within the phenyl and 2-methylphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the relative stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H and C=C bonds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200-3400 | N-H | Stretching |

| 1700-1780 | C=O (Amide/Urea) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 3000-3100 | C-H (Aromatic) | Stretching |

| 2850-2960 | C-H (Aliphatic) | Stretching |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the imidazolidine ring and the loss of substituents, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound.

Table 4: Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion (m/z) | Data not available |

Note: Specific experimental mass spectrometry data for this compound is not available in the public domain.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Conformational Analysis in the Crystalline State

The solid-state conformation of this compound would be determined by the spatial arrangement of its constituent rings. The central imidazolidine-2,4-dione ring is expected to be nearly planar. The phenyl group at the 5-position and the 2-methylphenyl group at the 3-position will be oriented at specific dihedral angles relative to this central ring. These angles are influenced by steric hindrance and electronic effects.

In related structures, such as 3-methyl-5,5-diphenylimidazolidine-2,4-dione, the two phenyl rings are inclined to the five-membered ring plane by approximately 59.17° and 53.21°. researchgate.net For 3-ethyl-5,5-diphenylimidazolidine-2,4-dione, these angles are 60.03° and 63.04°. researchgate.net It is anticipated that the phenyl and 2-methylphenyl rings of the title compound would adopt similar non-coplanar orientations to minimize steric strain. The presence of the methyl group on the phenyl ring at the N3 position may further influence the precise dihedral angle.

Table 1: Expected Crystallographic Parameters for this compound (based on related compounds)

| Parameter | Expected Value/System | Rationale/Comparison |

|---|---|---|

| Crystal System | Monoclinic | Common for related hydantoin (B18101) structures. researchgate.netresearchgate.net |

| Space Group | P21/n or P21/c | Frequently observed for similar organic molecules. researchgate.netresearchgate.net |

| Dihedral Angle (Phenyl-Hydantoin) | 50-70° | Based on data from similar 5,5-diphenylhydantoins. researchgate.netresearchgate.net |

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound would be governed by a variety of intermolecular forces. A key interaction in many hydantoin structures is hydrogen bonding. The N-H group at the 1-position of the hydantoin ring can act as a hydrogen bond donor, while the carbonyl oxygen atoms can act as acceptors.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) provide information about the electronic structure and conjugation within the molecule.

For this compound, the primary chromophores are the phenyl and 2-methylphenyl groups, as well as the carbonyl groups of the hydantoin ring. The electronic transitions would likely be of the π → π* type, associated with the aromatic rings, and n → π* transitions, associated with the carbonyl groups. The presence of the aromatic substituents is expected to result in absorption bands in the UV region, typically between 200 and 300 nm. The exact position and intensity of these bands would be influenced by the solvent polarity.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods applicable to a compound like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture. For a moderately polar compound such as this compound, both normal-phase and reverse-phase HPLC could be employed.

Chiral HPLC could also be used to separate enantiomers if the compound is synthesized as a racemate. Polysaccharide-based chiral stationary phases have been successfully used for the enantioseparation of various hydantoin derivatives. ucl.ac.be

Table 2: Hypothetical HPLC Method for this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (5 µm, 4.6 x 250 mm) | Reverse-phase separation based on polarity. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Elution of the compound from the column. |

| Flow Rate | 1.0 mL/min | To ensure good separation and peak shape. |

| Detection | UV at 254 nm | Detection of the aromatic compound as it elutes. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For GC analysis, the compound must be thermally stable and sufficiently volatile. While some hydantoins can be analyzed directly, derivatization may be necessary to improve their volatility and thermal stability. nih.gov

Once separated by the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. Expected fragmentation patterns could involve cleavages of the hydantoin ring and losses of the phenyl and methylphenyl substituents. Analysis of these fragments can confirm the compound's structure. nih.govlibretexts.org

Structure Reactivity Relationships in the Chemistry of 3 2 Methylphenyl 5 Phenylimidazolidine 2,4 Dione

Influence of Substituents on Chemical Reactivity and Stability

The reactivity of the hydantoin (B18101) ring in 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione is primarily centered around the two carbonyl groups and the nitrogen atoms. The substituents at the N-3 and C-5 positions modulate this reactivity through a combination of electronic and steric effects.

The N-3 position of the hydantoin ring is occupied by a 2-methylphenyl (o-tolyl) group. The methyl group, being ortho to the point of attachment to the hydantoin nitrogen, introduces significant steric hindrance around the N-3 atom. This steric bulk can impede the approach of reagents, thereby influencing the rates of reactions occurring at this site, such as N-alkylation or N-arylation. nih.govacs.org Furthermore, the electronic nature of the 2-methylphenyl group affects the acidity of the N-1 proton. Generally, N-3 arylation proceeds smoothly with aryl groups that are neutral or bear weakly electron-donating or withdrawing groups. nih.gov

The C-5 position is substituted with a phenyl group. This substituent is crucial in determining the reactivity of the adjacent C-5 carbon and the stability of any intermediates formed during reactions. For instance, in hydrolysis reactions that lead to the opening of the hydantoin ring, the nature of the C-5 substituent plays a significant role. The phenyl group, being electron-withdrawing, can influence the susceptibility of the carbonyl groups to nucleophilic attack. The hydrolysis of 5-substituted hydantoins is a key step in the synthesis of α-amino acids, and the reaction conditions are often dictated by the nature of the C-5 substituent. nih.govopenmedscience.com

The stability of the hydantoin ring itself is influenced by the substitution pattern. The presence of bulky substituents can introduce ring strain, although the five-membered ring is relatively flexible. In general, the hydantoin ring is a stable scaffold. bris.ac.uk

Below is a table summarizing the expected influence of the substituents on the reactivity of this compound compared to a generic 3,5-diphenylhydantoin.

| Reactive Site | Reactivity of this compound | Reactivity of 3,5-diphenylhydantoin | Primary Influencing Factor |

| N-1 Alkylation | Potentially higher due to reduced steric hindrance compared to N-3. | Similar to N-3 in the absence of ortho substituents. | Steric hindrance at N-3. |

| N-3 Reactivity | Lower due to steric hindrance from the ortho-methyl group. | Higher, as there is no ortho substituent. | Steric hindrance. |

| C-4 Carbonyl | Susceptible to nucleophilic attack, influenced by electronics of both aryl groups. | Susceptible to nucleophilic attack, influenced by electronics of both aryl groups. | Electronic effects. |

| C-2 Carbonyl | Susceptible to nucleophilic attack, influenced by electronics of both aryl groups. | Susceptible to nucleophilic attack, influenced by electronics of both aryl groups. | Electronic effects. |

| Ring Hydrolysis | Rate is dependent on the electronic nature of the substituents and steric accessibility of carbonyls. | Rate is dependent on the electronic nature of the substituents. | Electronic and Steric effects. |

Stereochemical Aspects of Reactivity

The C-5 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. This chirality is a critical aspect of its reactivity, particularly in reactions where new stereocenters are formed or in interactions with other chiral molecules.

The synthesis of 3,5-disubstituted hydantoins can be carried out stereoselectively, often starting from chiral α-amino acids. researchgate.net In the case of this compound, a stereoselective synthesis would likely involve the reaction of a chiral α-amino acid precursor with 2-methylphenyl isocyanate. The stereochemistry at the C-5 position would be retained from the starting amino acid.

Reactions involving the C-5 position of a pre-existing racemic or enantiomerically enriched hydantoin can also proceed with a degree of stereoselectivity. For instance, the enzymatic hydrolysis of hydantoins can be highly enantioselective, providing a route to optically pure amino acids. researchgate.net While specific enzymatic data for this compound is not available, it is plausible that certain enzymes could selectively hydrolyze one enantiomer over the other.

The presence of the bulky 2-methylphenyl group at N-3 can also influence the stereochemical outcome of reactions at the C-5 position by directing the approach of reagents from the less hindered face of the molecule. This through-space interaction can lead to diastereoselectivity in reactions involving the hydantoin ring.

The table below outlines the key stereochemical features of this compound.

| Stereochemical Feature | Description | Implication for Reactivity |

| C-5 Stereocenter | The C-5 carbon is chiral, leading to (R) and (S) enantiomers. | The compound is optically active. Reactions with chiral reagents can be stereoselective. |

| Diastereotopic Faces | The plane of the hydantoin ring has two distinct faces (re and si). | The approach of a reagent can be influenced by the existing stereocenter and substituents, leading to diastereoselective reactions. |

| Atropisomerism | Restricted rotation around the N-C(aryl) bond due to the ortho-methyl group is possible but less common in such systems compared to biaryls. | If present, it would add another layer of stereoisomerism and could influence the conformational preferences and reactivity. |

Electronic and Steric Effects Guiding Chemical Transformations

The chemical transformations of this compound are directed by a delicate balance of electronic and steric effects imposed by its substituents.

Electronic Effects:

The phenyl group at C-5 is electron-withdrawing via induction and can participate in resonance, which can stabilize adjacent carbanionic intermediates.

The 2-methylphenyl group at N-3 has a methyl group, which is weakly electron-donating. This can slightly increase the electron density on the nitrogen atom compared to an unsubstituted phenyl group, potentially affecting its nucleophilicity and the acidity of the N-1 proton.

The two carbonyl groups in the hydantoin ring are strong electron-withdrawing groups, which makes the protons on the nitrogen atoms acidic. The N-3 proton is generally more acidic than the N-1 proton in unsubstituted hydantoins. thieme-connect.de However, in this case, the N-3 position is substituted. The acidity of the remaining N-1 proton is influenced by the electronic character of both the N-3 and C-5 substituents.

Steric Effects:

The most significant steric influence comes from the ortho-methyl group on the N-3 phenyl substituent. This steric hindrance can shield the N-3 nitrogen and the adjacent C-2 and C-4 carbonyl groups from attack by bulky reagents. nih.gov This effect is well-documented in the N-arylation of hydantoins, where ortho-substituted aryl groups can significantly slow down the reaction rate. acs.org

The phenyl group at C-5 also contributes to the steric environment of the molecule, influencing the approach of reagents to the C-4 carbonyl and the N-1 position.

These effects collectively determine the regioselectivity and rate of various reactions. For example, in an N-alkylation reaction under basic conditions, the deprotonation will occur at the more acidic N-1 position. The subsequent alkylation at N-1 would be sterically less hindered than an approach towards the N-3 region.

The following table provides a summary of how electronic and steric effects are expected to guide specific chemical transformations of this compound.

| Chemical Transformation | Guiding Electronic Effects | Guiding Steric Effects | Expected Outcome |

| N-1 Alkylation | Acidity of the N-1 proton is influenced by both aryl substituents. | The N-1 position is relatively accessible. | Favorable under basic conditions. |

| Hydrolysis (Ring Opening) | Electron-withdrawing nature of the carbonyls and the C-5 phenyl group facilitates nucleophilic attack. | The ortho-methyl group may hinder the approach of nucleophiles to the C-2 and C-4 carbonyls. | Ring opening to form an N-carbamoyl amino acid derivative. |

| Reactions at C-5 | The phenyl group can stabilize intermediates. | The phenyl and 2-methylphenyl groups create a specific steric environment around C-5. | Potential for stereoselective transformations. |

Future Research Directions in the Academic Chemistry of 3 2 Methylphenyl 5 Phenylimidazolidine 2,4 Dione

Development of Novel and Efficient Synthetic Methodologies

Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes to 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione. Current synthetic strategies for related hydantoins often involve multi-step processes that can be time-consuming and generate significant waste. bepls.com

Key areas for exploration include:

One-Pot Syntheses: Investigating one-pot reactions that combine multiple synthetic steps into a single procedure would enhance efficiency and reduce the need for intermediate purification. researchgate.net This approach has been successfully applied to other substituted imidazolidine-2,4-diones. aensiweb.net

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to significantly shorten reaction times and improve yields for the synthesis of hydantoin (B18101) derivatives. aensiweb.net Future studies should explore its application to the synthesis of the title compound.

Green Chemistry Approaches: Research into the use of greener solvents, such as water or ethanol, and base catalysts like potassium carbonate could lead to more sustainable synthetic methods. bepls.com

Multicomponent Reactions: The development of three-component reactions, for instance, reacting an amino acid derivative with an isocyanate and another suitable reagent, could provide a direct and atom-economical route to the target molecule and its analogs. mdpi.com

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Key Parameters to Investigate |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Catalyst selection, solvent system, reaction temperature |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Microwave power, temperature control, reaction time |

| Green Chemistry Approaches | Reduced environmental impact, safer procedures | Use of aqueous media, biodegradable catalysts |

| Multicomponent Reactions | High atom economy, structural diversity | Choice of starting materials, catalyst optimization |

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. Future work should employ advanced analytical techniques to elucidate these mechanisms.

Proposed areas of investigation include:

In-situ Spectroscopic Monitoring: Techniques such as in-situ FTIR and NMR spectroscopy can be used to monitor the reaction progress in real-time, allowing for the identification of transient intermediates and byproducts.

Kinetic Studies: Detailed kinetic analysis of the key reaction steps will provide quantitative data on reaction rates and the influence of various parameters, such as catalyst loading and temperature.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N) can help trace the pathways of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

Deeper Computational Exploration of Chemical Behavior and Solid-State Forms

Computational chemistry offers powerful tools for predicting and understanding the properties of molecules. Future research should leverage these methods to explore the chemical behavior and potential solid-state forms of this compound.

Specific computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including molecular geometry, electronic structure, and spectroscopic parameters (IR, NMR). mdpi.com These calculations can aid in the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, including its conformational flexibility and interactions with solvent molecules.

Crystal Structure Prediction: Computational methods can be employed to predict the possible crystal packing arrangements (polymorphs) of the compound. This is important as different polymorphs can exhibit different physical properties. The solid-state structure of related compounds has been investigated using X-ray crystallography, revealing details about intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

The following table outlines key computational parameters that could be investigated:

| Computational Method | Property to be Investigated | Potential Insights |

| DFT | Molecular geometry, vibrational frequencies, NMR chemical shifts | Correlation with experimental spectroscopic data |

| MD Simulations | Conformational analysis, solvent effects | Understanding behavior in solution |

| Crystal Structure Prediction | Polymorphism, intermolecular interactions | Guiding solid-state characterization |

Design and Synthesis of Chemically Diverse Analogues for Fundamental Studies

The synthesis and study of a diverse range of analogues of this compound will be instrumental in establishing structure-property relationships.

Future synthetic efforts should focus on modifications at key positions of the molecule:

Substitution on the Phenyl Rings: Introducing various electron-donating and electron-withdrawing groups on both the N-3 and C-5 phenyl rings will allow for a systematic investigation of their electronic effects on the properties of the imidazolidine-2,4-dione core.

Modification of the Imidazolidine-2,4-dione Core: Replacing one or both of the carbonyl groups with thioxo groups to form thiohydantoin derivatives can significantly alter the molecule's electronic properties and reactivity. nih.gov

Introduction of Different Substituents at N-3: Replacing the 2-methylphenyl group with other aryl or alkyl substituents will provide insights into the steric and electronic requirements for specific properties.

Exploration of New Chemical Transformations for the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione ring is a versatile scaffold that can undergo a variety of chemical transformations. Future research should aim to explore new reactions of this core to generate novel chemical entities.

Potential areas for investigation include:

Functionalization at N-1: The N-H group at the 1-position of the ring is a site for further functionalization, such as alkylation, acylation, or reaction with electrophiles, to create a library of new derivatives.

Ring-Opening Reactions: Investigating controlled ring-opening reactions could provide access to novel acyclic structures with potential applications in organic synthesis.

Cycloaddition Reactions: The double bonds within the phenyl rings or potentially at the C5 position could be explored as dienophiles or dipolarophiles in cycloaddition reactions to construct more complex polycyclic systems.

Mannich Reactions: The N-H proton can be utilized in Mannich reactions to introduce aminomethyl groups, a common strategy for creating derivatives of related heterocyclic compounds. researchgate.netresearchgate.net

The exploration of these future research directions will contribute to a deeper understanding of the fundamental chemistry of this compound and pave the way for the discovery of new materials and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step pathway starting with condensation of substituted phenyl precursors. For example, a modified Biltz reaction using 2-methylphenyl urea and phenylacetyl chloride under basic conditions (e.g., sodium ethoxide) can yield the imidazolidinedione core. Key factors include temperature control (80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side products like N-alkylated byproducts. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for ≥95% purity .

Q. How should researchers characterize the crystalline structure of this compound, and which spectroscopic methods are most effective?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, as demonstrated for analogous imidazolidinediones (e.g., 5-(4-Fluorophenyl)-5-methyl derivatives) to confirm stereochemistry and hydrogen-bonding networks . Complementary techniques include:

- NMR : /-NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.2–7.8 ppm).

- FT-IR : Peaks at 1700–1750 cm confirm C=O stretching in the dione moiety .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H] for CHNO: 274.1106).

Q. What are the primary challenges in achieving high purity during synthesis, and how can they be methodologically addressed?

- Methodological Answer : Common impurities include unreacted starting materials, regioisomers, and oxidation byproducts. Strategies:

- Reaction Monitoring : Use TLC or in-situ IR to track reaction progress.

- Workup Optimization : Acid-base extraction (e.g., HCl wash to remove unreacted amines) followed by recrystallization.

- Advanced Purification : Preparative HPLC with a C18 column (acetonitrile/water gradient) for polar impurities .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ring-opening reactions or electrophilic substitution sites. Solvent effects are incorporated via PCM models .

- Biological Activity : Molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) using the compound’s 3D structure (optimized via Gaussian09) to assess binding affinity and pose validation via MD simulations .

Q. What strategies are effective in resolving contradictory data between theoretical predictions and experimental results for this compound’s properties?

- Methodological Answer : Contradictions (e.g., predicted vs. observed solubility) require:

- Sensitivity Analysis : Vary computational parameters (e.g., basis set, solvation model) to identify discrepancies.

- Experimental Validation : Re-measure properties (e.g., DSC for melting point) under controlled humidity/temperature.

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 5-(4-Fluorophenyl) analogs) to identify trends .

Q. In designing multi-step syntheses involving this compound, how can reaction kinetics and catalyst selection be optimized?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to determine rate constants for intermediate steps (e.g., urea cyclization).

- Catalyst Screening : Test Pd/C, CuI, or organocatalysts (e.g., proline derivatives) for coupling steps. For example, Pd-mediated Suzuki-Miyaura coupling for introducing aryl groups requires careful ligand selection (e.g., SPhos) to suppress homocoupling .

- Scale-Up Considerations : Utilize microreactors for exothermic steps to maintain temperature control and improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.